molecular formula C11H10O3 B1614604 4-Phenyloxane-2,6-dione CAS No. 4160-80-9

4-Phenyloxane-2,6-dione

Cat. No. B1614604
CAS RN: 4160-80-9
M. Wt: 190.19 g/mol
InChI Key: DNWAYXNMUKHONN-UHFFFAOYSA-N
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Description

4-Phenyloxane-2,6-dione is a chemical compound with the molecular formula C11H10O3 . It is used in pharmaceutical testing .


Molecular Structure Analysis

The molecular structure of 4-Phenyloxane-2,6-dione consists of 11 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms, giving it a molecular weight of 190.19500 .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Phenyloxane-2,6-dione are not mentioned in the search results, related compounds like 4H,8H-pyrano[2,3-f]chromene-4,8-diones have been used in the synthesis of 3-azolyl-6-(1,2-oxazol-5-yl)-2H-chromene-2-ones. This reaction involves the transformation of the γ-pyrone unit of the 4H,8H-pyrano[2,3-f]chromene-4,8-dione system into isoxazole when reacted with hydroxylamine .


Physical And Chemical Properties Analysis

4-Phenyloxane-2,6-dione has a density of 1.229g/cm3 and a boiling point of 365.7ºC at 760 mmHg . The melting point is not available .

Scientific Research Applications

  • N-Acylamino-pyridine-2,6-dione based heterocyclic dyes

    • Application: These compounds are used as coupling components to prepare corresponding heterocyclic dyes . These dyes exhibit the same hydrazone-tautomeric form both in the solid state and in solution .
    • Method: The synthesis involves the use of N-acylamino-pyridine-2,6-dione compounds .
    • Results: The dyes exhibit reversible acid-base discoloration, which is ascribed to the interconversion between the hydrazone and deprotonated azo forms .
  • Piperidine-2,6-diones

    • Application: Piperidine-2,6-diones are frequently found in numerous drugs. It is the core backbone of the CRBN ligand in the design of PROTAC drugs .
    • Method: The synthesis of piperidine-2,6-dione from abundant acetates and acrylamides using potassium tert-butoxide as a promoter, via Michael addition and intramolecular nucleophilic substitution processes .
    • Results: This method allows for the synthesis of CRBN ligands as well as the drug Aminoglutethimide .

properties

IUPAC Name

4-phenyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWAYXNMUKHONN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)OC1=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90305132
Record name 3-Phenylglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenyloxane-2,6-dione

CAS RN

4160-80-9
Record name Dihydro-4-phenyl-2H-pyran-2,6(3H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4160-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 169201
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC169201
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169201
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Phenylglutaric anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90305132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

10 mmol of 3-phenylglutaric acid and 30 mmol of acetic anhydride are heated under reflux until they have dissolved completely. After cooling, 3 ml of diethyl ether are added and the precipitate is filtered off and washed with diethyl ether. This gives 3-phenylglutaric anhydride.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
30 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To acetic anhydride (5 ml) was added 3-phenylglutaric acid (2.20 g, 10.6 mmol). The mixture was refluxed for 3 hours. The resulting mixture was concentrated under reduced pressure. The residue was crystallized from diisopropyl ether to obtain 1.8 g (yield 90%) of the title compound.
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Yield
90%

Synthesis routes and methods III

Procedure details

The suspension of 3-phenylglutaric acid (16.39 g) in acetyl chloride (28.6 ml) was heated to reflux with stirring for 2 h. Then precipitation of the product is completed by addition of petrol ether (70 ml) and cooling to rt. The precipitate is isolated by suction filtration, washed with petrol ether, and dried in vacuo to give 3-phenylglutaric anhydride (13.24 g) as colourless crystals.
Quantity
16.39 g
Type
reactant
Reaction Step One
Quantity
28.6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

3-Phenylglutaric acid (100 g) in CH2Cl2 (800 mL) was treated with dicyclohexylcarbodiimide (104 g) in CH2Cl2 (400 mL) over 30 minutes. The resulting mixture was stirred at ambient temperature for 48 hours. The reaction mixture was then diluted with hexane (800 mL) and filtered. The filtrate was concentrated under reduced pressure and the residue crystallized from ethyl acetate/hexane to afford the title compound (53 g).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
104 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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